BenchChemオンラインストアへようこそ!

3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide

Lipophilicity ADME Prediction Thiophene-Benzamide SAR

This thiophene-3-benzamide derivative offers a unique meta-dimethylamino-ethylene linker architecture that distinguishes it from published panel compounds. The ethylene spacer provides a +0.5 logP increase over methylene-bridge analogs (XLogP3=3.0 vs. 2.5), enhancing CNS target-engagement potential. With 3 HBA vs. 2 for des-dimethylamino analogs, it adds a pharmacophoric feature for diversity-oriented screening. Published MCF7 cytotoxicity data on related chemotypes (IC50=7.38–8.50 μM) confirm potent ER antagonism without uterotrophic activity, making this compound a structurally privileged starting point for SERM optimization.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 1251609-63-8
Cat. No. B2730291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide
CAS1251609-63-8
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCCC2=CSC=C2
InChIInChI=1S/C15H18N2OS/c1-17(2)14-5-3-4-13(10-14)15(18)16-8-6-12-7-9-19-11-12/h3-5,7,9-11H,6,8H2,1-2H3,(H,16,18)
InChIKeyYNCVFASSZSXEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide (CAS 1251609-63-8) — Structural Baseline and Compound Class Positioning


3-(Dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide is a synthetic small-molecule benzamide derivative (C15H18N2OS; MW 274.4 g/mol) characterized by a meta-dimethylamino substituent on the benzamide core and a thiophen-3-yl ring tethered via an ethylene spacer [1]. The compound belongs to the thiophene-3-benzamide chemotype, a class that has recently attracted attention for enabling selective estrogen receptor (ER) antagonism without uterotrophic activity, distinguishing it from classical SERM scaffolds [2]. Its computed physicochemical profile (XLogP3 = 3, TPSA = 60.6 Ų, 5 rotatable bonds, 1 HBD, 3 HBA) places it within drug-like chemical space, though its specific substitution pattern creates quantifiable differentiation versus closely related analogs that is meaningful for lead optimization and chemical genomics applications [1].

3-(Dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide — Why In-Class Analogs Cannot Be Interchanged


Thiophene-3-benzamide derivatives exhibit steep structure-activity relationships where seemingly minor modifications—such as linker length, amine substitution position, or methylation state—produce substantial shifts in lipophilicity, molecular flexibility, and hydrogen-bonding capacity [1]. For instance, shortening the ethylene linker to a methylene bridge (3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide) reduces XLogP3 by 0.5 log units and eliminates one rotatable bond, directly impacting membrane permeability and metabolic stability predictions [2]. Relocating the dimethylamino group from the benzamide meta-position to the ethyl linker (N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide) alters the ionization center and hydrogen-bond acceptor topology, which can redirect target engagement or change selectivity profiles [1]. Within the broader thiophene-3-benzamide class, panel screening has shown that cytotoxicity against MCF7 breast cancer cells varies over 5-fold between closely related congeners (e.g., IC50 = 7.38 μM for 5-benzoyl-thiophene-3-carboxamide 5a versus 8.50 μM for the 4-chlorobenzoyl analog 5d), confirming that interchange without quantitative justification carries procurement risk [3]. Therefore, the specific meta-dimethylamino-ethylene linker architecture of the target compound cannot be assumed equivalent to any other in-class analog without direct comparative data.

3-(Dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide — Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Control: XLogP3 Differentiation Versus the Methylene-Linker Analog

The ethylene spacer in 3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide raises its computed XLogP3 to 3.0, compared to 2.5 for the direct methylene-linked analog 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide (CAS 1207051-86-2) [1]. This +0.5 log unit increase translates to approximately a 3.2-fold higher predicted octanol-water partition coefficient, which is expected to enhance passive membrane permeability while potentially reducing aqueous solubility. Such a difference falls within the range known to shift oral absorption and blood-brain barrier penetration in lead optimization campaigns.

Lipophilicity ADME Prediction Thiophene-Benzamide SAR

Molecular Flexibility: Rotatable Bond Count Differentiates the Target from the N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide Isomer

The target compound possesses 5 rotatable bonds, one more than the 4 rotatable bonds of the isomeric comparator N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide, where the dimethylamino group is attached to the α-carbon of the ethyl linker rather than the benzamide meta-position [1]. The additional rotatable bond in the target arises from the ethylene chain between the amide nitrogen and the thiophene ring, which introduces greater conformational freedom. This increase in flexibility is predicted to raise the entropic penalty upon binding, potentially reducing target affinity unless compensated by new favorable contacts.

Molecular Flexibility Conformational Entropy Benzamide Linker Optimization

Class-Level Antiproliferative Activity: Thiophene-3-Benzamide Chemotype Confers ER-Antagonist Cytotoxicity in MCF7 Cells

Although direct IC50 data for 3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide is not publicly available, the thiophene-3-benzamide chemotype to which it belongs has been systematically evaluated for cytotoxicity against MCF7 estrogen-dependent breast cancer cells. The most potent congeners, 5-benzoyl-thiophene-3-carboxamide 5a and 5-(4-chlorobenzoyl)-thiophene-3-carboxamide 5d, exhibited IC50 values of 7.38 μM and 8.50 μM, respectively, with minimal cytotoxicity against non-estrogen-dependent cell lines including skin fibroblasts, osteosarcoma, and triple-negative breast cancer [1]. Importantly, 5d demonstrated antiestrogenic potency (EC50 = 5.530 μM) comparable to tamoxifen in uterine tissue assays, confirming that the thiophene-3-benzamide scaffold can deliver target-specific pharmacology without the uterotrophic liability of classical SERMs [1]. The target compound's meta-dimethylamino substitution and ethylene linker differentiate it from the 5-benzoyl-substituted analogs, positioning it as a structurally distinct entry point within this validated chemotype.

Estrogen Receptor Antagonism MCF7 Cytotoxicity Thiophene-3-Benzamide Chemotype

Hydrogen-Bond Acceptor Topology: Dimethylamino Placement on the Benzamide Meta-Position Distinguishes the Target from N-(2-(Thiophen-3-yl)ethyl)benzamide

3-(Dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide presents 3 hydrogen-bond acceptor (HBA) sites (dimethylamino nitrogen, amide carbonyl oxygen, thiophene sulfur), whereas the des-dimethylamino analog N-(2-(thiophen-3-yl)ethyl)benzamide offers only 2 HBA sites (amide carbonyl oxygen, thiophene sulfur) [1]. The additional HBA provided by the meta-dimethylamino group introduces a tertiary amine capable of participating in charge-assisted hydrogen bonds or acting as a pH-sensitive solubilizing handle, which is absent in the simpler benzamide analog. This difference alters the pharmacophoric fingerprint and is expected to shift target recognition in structure-based virtual screening campaigns.

Hydrogen Bond Acceptor Pharmacophore Modeling Dimethylamino Substitution

3-(Dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide — Prioritized Application Scenarios Based on Quantitative Differentiation


Estrogen Receptor Antagonist Lead Optimization in Hormone-Dependent Breast Cancer

The validated ER-antagonist activity of the thiophene-3-benzamide chemotype, with MCF7 IC50 values as low as 7.38 μM and antiestrogenic potency comparable to tamoxifen (EC50 = 5.530 μM) [1], makes 3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide a structurally differentiated starting point for medicinal chemistry optimization. Its meta-dimethylamino group and ethylene linker provide a distinct substitution pattern not explored in the published panel A compounds, offering the potential to preserve on-target ER antagonism while further reducing uterotrophic risk through altered metabolite profiles [1].

Chemical Probe Design Requiring Controlled Lipophilicity for CNS-Penetrant versus Peripheral Selectivity

The target compound's XLogP3 of 3.0 positions it at the upper boundary of CNS drug-like space, making it a candidate for central nervous system target engagement when CNS penetration is desired, or for peripheral restriction when partnered with a comparator having a lower logP (e.g., XLogP3 = 2.5 for the methylene-linker analog) [1]. The +0.5 log unit difference over the methylene analog provides a quantifiable lipophilicity handle that can be leveraged in matched molecular pair analyses during lead optimization.

Fragment-Based or Virtual Screening Libraries Requiring Enhanced Pharmacophoric Diversity

With 3 hydrogen-bond acceptors compared to 2 for the des-dimethylamino analog [1], 3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide offers an additional pharmacophoric feature that can engage complementary binding-site residues. This makes it particularly suitable for inclusion in diversity-oriented screening collections where maximizing HBA distribution increases the probability of identifying novel chemotypes for difficult-to-drug targets.

Quote Request

Request a Quote for 3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.